
UK-371804
描述
UK-371804 是一种强效且选择性的尿激酶型纤溶酶原激活剂 (uPA) 抑制剂。它以其高选择性和效力而闻名,解离常数 (K_i) 为 10 纳摩尔。 这种化合物已被广泛研究,以探索其潜在的治疗应用,特别是在慢性伤口治疗以及作为癌症治疗中抗转移剂 .
准备方法
合成路线和反应条件
UK-371804 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括异喹啉环系的形成、磺酰基的引入以及与胍部分的最终偶联。 反应条件通常涉及使用强碱,如氢化钠,以及二甲基亚砜 (DMSO) 等溶剂来促进反应 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、连续流动化学以及严格的质量控制措施,以确保最终产品的高纯度和高产率 .
化学反应分析
反应类型
UK-371804 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化以形成各种氧化衍生物。
还原: 还原反应可以用于修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要产物
科学研究应用
UK-371804 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究尿激酶型纤溶酶原激活剂的抑制。
生物学: 该化合物用于研究尿激酶型纤溶酶原激活剂在各种生物过程中的作用,包括细胞迁移和组织重塑。
医学: this compound 正在被探索作为治疗慢性伤口以及作为癌症治疗中抗转移剂的潜在治疗剂。
作用机制
UK-371804 通过选择性抑制尿激酶型纤溶酶原激活剂发挥其作用。这种抑制阻止了纤溶酶原转化为纤溶酶,从而减少了细胞外基质的降解,并抑制了细胞迁移和侵袭。 分子靶点包括尿激酶型纤溶酶原激活剂的活性位点,this compound 在该位点结合并阻断其活性 .
相似化合物的比较
类似化合物
UK-356202: 另一种强效的尿激酶型纤溶酶原激活剂抑制剂,解离常数 (K_i) 为 37 纳摩尔。
UK-383367: 具有类似效力和选择性特征的选择性抑制剂.
独特性
UK-371804 以其高选择性和效力而脱颖而出,使其成为研究和治疗应用中宝贵的工具。 其以最小的脱靶效应抑制尿激酶型纤溶酶原激活剂的能力使其成为研究这种酶在各种生物过程中的作用的首选 .
生物活性
UK-371804 is a potent small molecule inhibitor of urokinase-type plasminogen activator (uPA), which plays a critical role in cancer metastasis and tissue remodeling. This article explores its biological activity, mechanisms of action, and implications in cancer therapy, supported by relevant data and case studies.
Overview of Urokinase-Type Plasminogen Activator (uPA)
This compound selectively inhibits active uPA with a Ki value of 10 nM, demonstrating high potency and specificity compared to other serine proteases like tissue plasminogen activator (tPA) and plasmin. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Inhibition Studies
In vitro studies have shown that this compound effectively disrupts uPA activity in various cancer cell lines. For instance, treatment with 10 µM this compound in HCT 116 and HT-29 cell lines resulted in significant changes in matrix stiffness, indicating its impact on ECM remodeling . The following table summarizes key findings from these studies:
Study | Cell Line | Concentration | Effect on Matrix Stiffness | Statistical Significance |
---|---|---|---|---|
Study 1 | HCT 116 | 10 µM | -27% softer than acellular control | p = 0.0001 |
Study 2 | HT-29 | 10 µM | No significant change | n.s. |
Case Study 1: Chronic Wound Healing
This compound was evaluated in a porcine model of chronic wounds. The compound demonstrated an IC50 of approximately 890 nM for inhibiting uPA activity in human chronic wound fluid. This suggests potential applications in treating chronic dermal ulcers by modulating the wound healing process through ECM stabilization .
Case Study 2: Colorectal Cancer Invasion
A study utilized engineered 3D tumouroids to assess the impact of this compound on colorectal cancer cell invasion. The results indicated that while untreated HCT 116 cells significantly softened the matrix over time, the presence of this compound reduced this softening effect, thereby potentially limiting invasive capabilities .
Research Findings
Recent research highlights the importance of targeting the uPA/uPAR system in cancer therapy. Inhibition of uPA not only reduces tumor invasiveness but also alters the mechanical properties of the tumor microenvironment, which may be leveraged for therapeutic strategies.
属性
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAXWRCPTYNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。